molecular formula C7H4ClF2NO4S B6351597 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide;  95% CAS No. 1357625-46-7

6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide; 95%

Cat. No. B6351597
CAS RN: 1357625-46-7
M. Wt: 271.63 g/mol
InChI Key: LATZISOUPMUVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide, or simply 6-CDF-BDS, is a sulfonamide derivative of the benzodioxole family. It is a white crystalline solid with a melting point of 95°C and a purity of 95%. It has a wide range of applications in the field of scientific research and has been studied for its potential uses in drug design and development.

Scientific Research Applications

6-CDF-BDS has been studied for its potential use in drug design and development. It has been used in a variety of scientific research applications, including in the development of novel anticancer agents, anti-inflammatory drugs, and other therapeutic agents. It has also been used in the synthesis of other benzodioxole derivatives, which can be used in a variety of applications, including in the development of drugs for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 6-CDF-BDS is not yet fully understood. However, it is believed to interact with certain enzymes in the body, resulting in the inhibition of their activity. This inhibition of enzyme activity can lead to the inhibition of certain biochemical pathways, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CDF-BDS are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have the potential to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have the potential to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 6-CDF-BDS in lab experiments include its high purity and its ability to be synthesized in a number of different ways. Additionally, it can be used in a variety of scientific research applications, including in the development of novel therapeutic agents. However, there are some limitations to using 6-CDF-BDS in lab experiments. For example, it is not yet fully understood how it interacts with certain enzymes in the body, and its effects on biochemical pathways are still being studied.

Future Directions

The potential future directions for 6-CDF-BDS include further research into its mechanism of action and its effects on biochemical pathways. Additionally, further research into its potential use in the development of novel therapeutic agents and its potential use in the development of drugs for the treatment of neurological disorders is needed. Additionally, further research into its use in the synthesis of other benzodioxole derivatives is needed. Finally, further research into its potential use in the development of drugs for the treatment of cancer and other diseases is needed.

Synthesis Methods

The synthesis of 6-CDF-BDS can be achieved through a number of different methods. The most common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with a chlorosulfonyl chloride. This reaction results in the formation of a sulfonamide derivative with a purity of 95%. Other methods for the synthesis of 6-CDF-BDS include the reaction of the benzodioxole with a sulfonamide or sulfonyl chloride, and the reaction of the benzodioxole with a sulfonyl fluoride.

properties

IUPAC Name

6-chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO4S/c8-3-1-4-5(15-7(9,10)14-4)2-6(3)16(11,12)13/h1-2H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATZISOUPMUVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.